molecular formula C19H18N6O2S B2797039 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872590-42-6

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2797039
CAS No.: 872590-42-6
M. Wt: 394.45
InChI Key: LXKYJRUQCUIKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at the 1-position and a thioacetamide linker connecting to a 5-methylisoxazole moiety. This scaffold is designed to optimize interactions with biological targets, likely kinases or enzymes, due to its planar aromatic system and hydrogen-bonding capabilities from the isoxazole and acetamide groups.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-11-4-5-15(12(2)6-11)25-18-14(8-22-25)19(21-10-20-18)28-9-17(26)23-16-7-13(3)27-24-16/h4-8,10H,9H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKYJRUQCUIKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential biological activity. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

  • C : 26
  • H : 25
  • N : 7
  • O : 3

IUPAC Name

The IUPAC name is N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide.

  • Kinase Inhibition : Compounds similar to this one have been identified as inhibitors of various kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
  • Antioxidant Properties : Research indicates that similar pyrazole derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that compounds within the pyrazolo series can inhibit cyclooxygenase enzymes (COX), leading to decreased production of pro-inflammatory mediators .

Therapeutic Applications

The biological activities suggest potential applications in:

  • Cancer Therapy : As kinase inhibitors, these compounds may be useful in treating various cancers by targeting specific signaling pathways.
  • Anti-inflammatory Drugs : The ability to modulate inflammation positions these compounds as candidates for treating inflammatory diseases.
  • Neuroprotective Agents : Given their antioxidant properties, they may also have applications in neurodegenerative diseases where oxidative stress plays a critical role.

Table of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits PKC and other kinases
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryReduces COX enzyme activity

Case Study: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and FRAP assays. The results indicated that certain modifications in the pyrazole structure significantly enhanced antioxidant activity. The compound demonstrated promising results comparable to known antioxidants .

Clinical Implications

While preclinical studies are promising, further clinical investigations are necessary to establish the efficacy and safety profile of this compound in humans. The diverse biological activities warrant comprehensive pharmacological studies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro assays have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Neurological Disorders

The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological conditions.

  • Dopamine Receptor Interaction : The structural components suggest potential binding affinity to dopamine receptors, which could be beneficial in managing disorders such as depression and anxiety .
  • Research Findings : Studies indicate that compounds with similar scaffolds have shown promise in modulating neurotransmission pathways, potentially leading to therapeutic effects .

Antimicrobial Properties

Research has also explored the antimicrobial properties of compounds related to this structure.

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial activity against various strains, suggesting potential applications in developing new antibiotics .

Chemical Reactions Analysis

Thioether Functional Group (-S-)

The sulfur atom in the thioether bridge exhibits nucleophilic character and can participate in oxidation and alkylation reactions.

Reaction TypeConditionsProduct
OxidationH₂O₂, mCPBA, or other oxidantsSulfoxide (-S(O)-) or sulfone (-SO₂-) derivatives of the parent compound
Nucleophilic SubstitutionAlkyl halides or electrophilesFormation of sulfonium salts or displacement reactions at the sulfur site

Key Insight : Oxidation to sulfone derivatives may enhance metabolic stability in pharmacological applications.

Acetamide Moiety (-NHCO-)

The acetamide group is susceptible to hydrolysis and can act as a hydrogen bond donor/acceptor.

Reaction TypeConditionsProduct
Acidic HydrolysisHCl/H₂O, heatCleavage to 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetic acid + 5-methylisoxazol-3-amine
Basic HydrolysisNaOH/H₂O, refluxSame as acidic hydrolysis but via a different mechanistic pathway

Notable Observation : Hydrolysis under physiological conditions could influence bioavailability .

Pyrazolo[3,4-d]Pyrimidine Core

The heteroaromatic core may undergo electrophilic substitution or coordinate with metal ions.

Reaction TypeConditionsProduct
NitrationHNO₃/H₂SO₄Nitro-substituted derivatives at electron-rich positions (C3 or C5)
HalogenationCl₂/Br₂ in presence of Lewis acidHalogenated analogs (e.g., chloro or bromo derivatives)
Metal ComplexationTransition metal salts (e.g., Pd, Pt)Coordination complexes for catalytic or therapeutic applications

Structural Note : The 2,4-dimethylphenyl group at N1 sterically hinders certain electrophilic attacks .

5-Methylisoxazole Substituent

The isoxazole ring can undergo ring-opening reactions or serve as a site for further functionalization.

Reaction TypeConditionsProduct
Acid-Catalyzed Ring OpeningH⁺, H₂Oβ-Ketoamide derivatives via cleavage of the oxygen-containing ring
Electrophilic SubstitutionNO₂⁺, SO₃H⁺Nitro- or sulfonated isoxazole derivatives

Reactivity Insight : Methyl substitution at C5 stabilizes the ring but reduces electrophilic susceptibility .

Derivatization for Pharmacological Optimization

Modifications to enhance binding affinity or solubility have been explored in related pyrazolo[3,4-d]pyrimidines:

Modification SiteStrategyOutcome (Based on Analog Studies )
Thioether replacementReplace -S- with -O- or -CH₂-Altered kinase inhibition profiles (e.g., CDK2 vs. VEGFR-2 selectivity)
Acetamide substitutionIntroduce bulky substituentsImproved metabolic stability and target specificity

Critical Consideration : Derivatives with sulfone replacements (-SO₂-) show increased cytotoxicity in cancer cell lines .

Stability Under Physiological Conditions

The compound’s behavior in biological systems involves:

FactorObservation
pH StabilityStable in neutral pH; degradates in strongly acidic/basic media
Thermal StabilityDecomposition >200°C (DSC/TGA data from analogs)
PhotostabilitySusceptible to UV-induced radical reactions at the thioether site

Synthetic Pathways and Key Intermediates

While full synthetic details are proprietary, general steps include:

  • Pyrazolo[3,4-d]pyrimidine Core Formation : Cyclocondensation of aminopyrazoles with β-ketoesters.

  • Thioether Incorporation : Nucleophilic displacement of a chloro intermediate with thioacetic acid derivatives .

  • Acetamide Coupling : EDC/NHS-mediated amidation of the thioacetic acid with 5-methylisoxazol-3-amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physical Property Comparison
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notes
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl, thioacetamide-isoxazole ~434.5 (estimated) N/A Potential kinase inhibitor; lacks fluorination
Example 83 (Patent Compound) Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl, chromen-4-one 571.20 302–304 Fluorinated; chromenone enhances π-stacking
950163-14-1 (Isoxazolo[5,4-b]pyridine) Isoxazolo[5,4-b]pyridine 4-Fluorophenyl, benzyl carboxamide ~380 (estimated) N/A Carboxamide may improve solubility
Zygocaperoside (Z. fabago) Triterpenoid saponin Sugar moieties, hydroxyl groups N/A N/A Natural product; unrelated mechanism
Key Observations:
  • Substituent Diversity : The target compound’s 2,4-dimethylphenyl group introduces steric bulk compared to fluorinated phenyl groups in patent analogs (e.g., Example 83). This may reduce off-target interactions but could limit solubility .
  • Isoxazole vs. Chromenone: The 5-methylisoxazole in the target compound provides a compact hydrogen-bond acceptor, whereas the chromenone in Example 83 offers extended aromaticity for hydrophobic interactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Core formation: Cyclization of 2,4-dimethylphenyl-substituted pyrazole precursors with thiourea or thioacetamide derivatives under reflux conditions in ethanol or DMF .
  • Thioether linkage: Introduction of the thioacetamide group via nucleophilic substitution, often using mercaptoacetic acid and coupling agents like EDCI/HOBt .
  • Isoxazole conjugation: Reaction with 5-methylisoxazol-3-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Optimization: Control reaction temperature (±2°C), use inert atmospheres (N₂/Ar), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions and confirm absence of regioisomers (e.g., pyrazolo[3,4-d]pyrimidine vs. other isomers) .
  • Mass spectrometry (HRMS): Validate molecular weight and detect impurities (<1% threshold) .
  • HPLC: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What initial biological screening assays are appropriate for this compound?

  • Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (CisBio KinaseHunter) .
  • Antimicrobial activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation: Modify the 2,4-dimethylphenyl group (e.g., halogenation, methoxy substitution) and compare activity against the parent compound .
  • Bioisosteric replacement: Replace the isoxazole moiety with 1,2,4-triazole or thiazole to assess binding affinity changes .
  • Computational modeling: Perform molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response validation: Replicate assays across multiple cell lines (e.g., HCT-116 vs. MCF-7) to rule out cell-specific effects .
  • Off-target profiling: Use proteome-wide affinity chromatography (Thermo Fisher ProtoArray) to identify non-target interactions .
  • Orthogonal assays: Confirm antimicrobial activity with agar diffusion and time-kill studies alongside MIC assays .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • LogP adjustment: Introduce polar groups (e.g., -OH, -COOH) to the acetamide side chain to enhance aqueous solubility (measured via shake-flask method) .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Stabilize labile sites (e.g., methyl groups on pyrimidine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.